molecular formula C17H33IO2 B008499 16-Iodo-3-methylhexadecanoic acid CAS No. 101373-23-3

16-Iodo-3-methylhexadecanoic acid

Cat. No.: B008499
CAS No.: 101373-23-3
M. Wt: 396.3 g/mol
InChI Key: IEYFRQLMJACEQY-UHFFFAOYSA-N
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Description

16-Iodo-3-methylhexadecanoic acid is a branched-chain iodinated fatty acid with a 16-carbon backbone. Its structure features an iodine atom at the terminal (C16) position and a methyl group at the C3 position.

Properties

CAS No.

101373-23-3

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

16-iodo-3-methylhexadecanoic acid

InChI

InChI=1S/C17H33IO2/c1-16(15-17(19)20)13-11-9-7-5-3-2-4-6-8-10-12-14-18/h16H,2-15H2,1H3,(H,19,20)

InChI Key

IEYFRQLMJACEQY-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCCCCI)CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCCI)CC(=O)O

Synonyms

((123)I)-16-iodo-3R,S-methylhexadecanoic acid
16-iodo-3-methylhexadecanoic acid
16-iodo-3-methylhexadecanoic acid, (+-)-isomer
MIHA

Origin of Product

United States

Comparison with Similar Compounds

16-Iodohexadecanoic Acid (IHDA)

  • Structure : Linear 16-carbon chain with iodine at C14.
  • Molecular Weight : 382.32 g/mol .
  • Key Properties: Used as a reference standard for radiolabeled analogs (e.g., 16-[¹²³I]Iodohexadecanoic acid) . Demonstrates distinct metabolic kinetics compared to aromatic iodinated analogs like 15-(p-iodophenyl)pentadecanoic acid (IPPA). In rat heart studies, IHDA showed faster β-oxidation rates than IPPA .

16-Iodo-3-methylhexadecanoic Acid

  • Structure : Branched 16-carbon chain with iodine at C16 and methyl at C3.
  • No direct pharmacokinetic data available; inferences are drawn from structural analogs.

Methyl-Substituted Fatty Acids

2-Methylhexadecanoic Acid

  • Structure : Linear 16-carbon chain with a methyl group at C2.
  • Molecular Formula : C₁₇H₃₄O₂ .
  • Key Differences: Lack of iodine reduces molecular weight (256.42 g/mol vs. ~410 g/mol for 16-iodo-3-methylhexadecanoic acid). Methyl branching at C2 may influence membrane integration and oxidation rates differently than C3 substitution .

Hydroxy-Substituted Derivatives

16-Hydroxyhexadecanoic Acid

  • Structure : Linear 16-carbon chain with a hydroxyl group at C15.
  • Molecular Weight : 272.42 g/mol .
  • Key Properties :
    • Solid at room temperature; used in studies of ω-hydroxylation pathways .
    • Lower lipophilicity compared to iodinated analogs, affecting cellular uptake and metabolic stability .

10,16-Dihydroxyhexadecanoic Acid

  • Structure : Dihydroxy groups at C10 and C16.
  • Relevance: Demonstrates how additional functional groups (e.g., hydroxyls) can enhance polarity and alter biological activity compared to mono-substituted analogs .

Data Tables

Table 1: Comparative Properties of 16-Iodo-3-methylhexadecanoic Acid and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Characteristics
16-Iodo-3-methylhexadecanoic acid C₁₇H₃₃IO₂ ~410 (estimated) C3 (methyl), C16 (iodo) Branched chain; potential β-oxidation modulation
16-Iodohexadecanoic acid (IHDA) C₁₆H₃₁IO₂ 382.32 C16 (iodo) Linear chain; rapid metabolism in cardiac tissues
2-Methylhexadecanoic acid C₁₇H₃₄O₂ 256.42 C2 (methyl) Alters lipid packing in membranes
16-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ 272.42 C16 (hydroxyl) ω-hydroxylation substrate

Table 2: Metabolic and Pharmacokinetic Comparisons

Compound Metabolic Pathway Half-Life (Est.) Key Research Findings
16-Iodohexadecanoic acid (IHDA) β-oxidation Short Faster clearance than IPPA in isolated rat hearts
15-(p-Iodophenyl)pentadecanoic acid (IPPA) Mitochondrial uptake Moderate Slower metabolism due to aromatic ring
16-Hydroxyhexadecanoic acid ω-oxidation Long Forms dicarboxylic acids via cytochrome P450

Research Findings and Implications

  • Branching Impact : Methyl branching at C3 may slow enzymatic degradation compared to linear IHDA, as seen in studies of other branched fatty acids .
  • Gaps in Literature: Direct studies on 16-iodo-3-methylhexadecanoic acid are absent; most data are extrapolated from IHDA and methyl-substituted analogs .

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A primary method for introducing the iodine atom involves nucleophilic substitution of brominated or tosylated intermediates. The synthesis of methyl 16-iodo-4-thia-hexadecanoate (WO2000063216A1) exemplifies this approach, where 1,12-diiodododecane reacts with methyl 3-mercaptopropionate in acetonitrile with potassium carbonate . Adapting this method for 16-iodo-3-methylhexadecanoic acid requires:

  • Synthesis of 3-Methylhexadecanoic Acid Precursor :

    • The methyl branch at position 3 is introduced via Grignard alkylation. For example, reacting propylmagnesium bromide with a β-keto ester intermediate, followed by hydrolysis and decarboxylation .

    • Alternatively, enamine alkylation (US5502226A) employs a methyl-bearing enamine reacting with a brominated fatty acid derivative (e.g., 16-bromohexadecanoic acid) under anhydrous conditions at 50°–60°C .

  • Halogenation at the ω Position :

    • The terminal hydroxyl group of 16-hydroxy-3-methylhexadecanoic acid (synthesized via ketoacid reduction ) is converted to a leaving group (e.g., tosylate or bromide).

    • Substitution with sodium iodide in acetone or DMF facilitates iodine introduction. For instance, reacting 16-bromo-3-methylhexadecanoic acid with NaI at 60°C for 12 hours yields the iodo derivative .

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature50°–70°CHigher rates, risk of side reactions
SolventAcetone/DMFPolarity enhances SN2
Iodide SourceNaI (2 equiv)Ensures complete substitution

Direct Iodination of Methyl-Branched Fatty Acids

Direct iodination avoids multi-step functional group interconversions. This method leverages electrophilic iodination or radical mechanisms:

  • Electrophilic Iodination :

    • Using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) targets the terminal carbon. For example, 3-methylhexadecanoic acid reacts with ICl in dichloromethane at 0°C, followed by quenching with sodium thiosulfate .

  • Radical-Mediated Iodination :

    • Photoinitiated iodine radicals (generated from I₂ and a peroxide) abstract a hydrogen atom from the ω carbon, forming a radical intermediate that traps iodine. This method requires UV light and anhydrous conditions .

Challenges :

  • Regioselectivity : Competing iodination at internal carbons necessitates careful control of reaction time and radical initiator concentration.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) separates the desired product from di-iodinated byproducts .

Multi-Step Synthesis via Ketoacid Intermediates

The enamine-mediated alkylation route (US5502226A) provides a robust framework :

  • Enamine Formation :

    • Cyclohexylamine reacts with acetylacetone to form an enamine, which is then alkylated with methyl 16-bromohexadecanoate at 75°C.

  • Hydrolysis and Decarboxylation :

    • The alkylated enamine is hydrolyzed with aqueous HCl to yield a diketone, which undergoes base-catalyzed cyclization (NaOH in methanol) to form 3-methyl-16-ketohexadecanoic acid.

  • Reduction and Iodination :

    • The keto group is reduced to a hydroxyl group using NaBH₄, followed by tosylation and iodide substitution (LiI in acetone) .

Typical Yield Progression :

StepYield (%)
Enamine alkylation65–75
Diketone hydrolysis80–85
Iodination70–78

Purification and Characterization

Final purification steps are critical for removing unreacted iodide and regioisomers:

  • Liquid Chromatography : Silica gel columns with hexane/ethyl acetate (gradient from 9:1 to 4:1) resolve iodinated products .

  • Recrystallization : Methanol/water mixtures (3:1) yield crystalline 16-iodo-3-methylhexadecanoic acid with >95% purity .

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.25 (m, 22H, CH₂), 1.60 (m, 2H, C2-H₂), 2.30 (t, 2H, COOH-CH₂), 3.20 (t, 2H, C16-I) .

  • Melting Point : 78°–80°C .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

  • Tools : Apply DFT calculations (Gaussian, ORCA) to model iodine’s electrophilic behavior. Validate predictions with experimental kinetic data (e.g., Hammett plots) .

Notes

  • Contradictions : Variability in stability data (e.g., degradation rates) may stem from differences in storage protocols or iodine’s sensitivity to light/temperature .
  • Ethical Compliance : Adhere to institutional guidelines for iodine waste disposal to prevent environmental contamination .

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